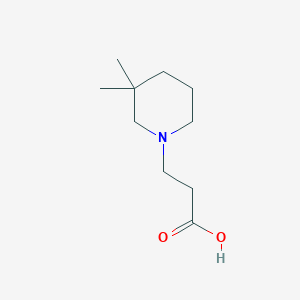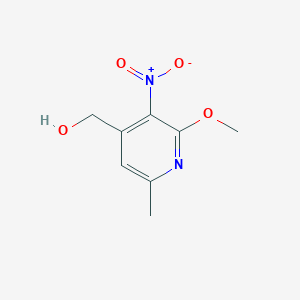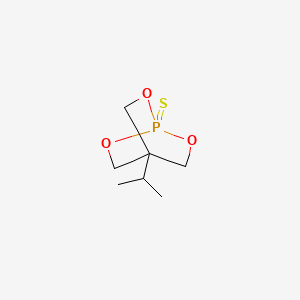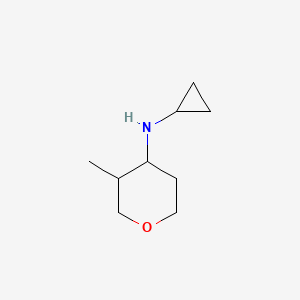
3-(1-Benzylpiperidin-4-yl)-3-(isopropylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzylpiperidin-4-yl)-3-(isopropylamino)propan-1-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-4-yl)-3-(isopropylamino)propan-1-ol typically involves multiple steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Addition of Isopropylamino Group: The isopropylamino group is introduced through a nucleophilic substitution reaction using isopropylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are often employed.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Potential therapeutic applications in treating neurological disorders.
Industry: May be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(1-Benzylpiperidin-4-yl)-3-(isopropylamino)propan-1-ol likely involves interaction with neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist at specific receptor sites, modulating the release and uptake of neurotransmitters such as dopamine and serotonin.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Benzylpiperidin-4-yl)-3-(methylamino)propan-1-ol
- 3-(1-Benzylpiperidin-4-yl)-3-(ethylamino)propan-1-ol
- 3-(1-Benzylpiperidin-4-yl)-3-(propylamino)propan-1-ol
Uniqueness
3-(1-Benzylpiperidin-4-yl)-3-(isopropylamino)propan-1-ol is unique due to the presence of the isopropylamino group, which may confer distinct pharmacological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can influence its binding affinity, selectivity, and overall biological activity.
Propriétés
Formule moléculaire |
C18H30N2O |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
3-(1-benzylpiperidin-4-yl)-3-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C18H30N2O/c1-15(2)19-18(10-13-21)17-8-11-20(12-9-17)14-16-6-4-3-5-7-16/h3-7,15,17-19,21H,8-14H2,1-2H3 |
Clé InChI |
FBSCZHFYQXYOKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(CCO)C1CCN(CC1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)








![1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid](/img/structure/B13975078.png)

![6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)


